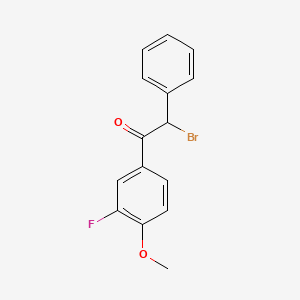
2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone is an organic compound that features a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone typically involves the bromination of 1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanol.
Oxidation: 2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylacetic acid.
Scientific Research Applications
2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)-2-phenylethanone: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Bromo-1-(4-methoxyphenyl)-2-phenylethanone: Similar structure but with the methoxy group in a different position, potentially altering its chemical and biological properties.
2-Bromo-1-(3-fluorophenyl)-2-phenylethanone: Lacks the methoxy group, which may affect its solubility and reactivity.
Uniqueness
2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone is unique due to the presence of both a bromine atom and a fluorine atom on the phenyl ring, along with a methoxy group.
Properties
IUPAC Name |
2-bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO2/c1-19-13-8-7-11(9-12(13)17)15(18)14(16)10-5-3-2-4-6-10/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJSFUBOTZZDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2672448.png)
![9-(3-chlorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2672449.png)
![N-[2-(3-Chloropyridin-2-yl)oxyethyl]prop-2-enamide](/img/structure/B2672450.png)
![3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2672451.png)
![3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2672452.png)
![N-[2-(dimethylamino)ethyl]-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide](/img/structure/B2672453.png)
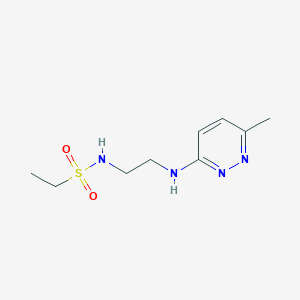
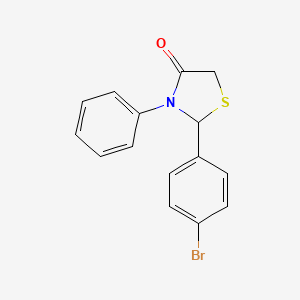
![Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride](/img/structure/B2672461.png)
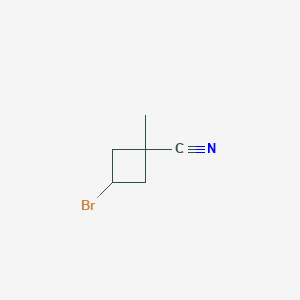
![2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2672463.png)
![4-Chlorophenyl {6-[(2,6-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2672465.png)
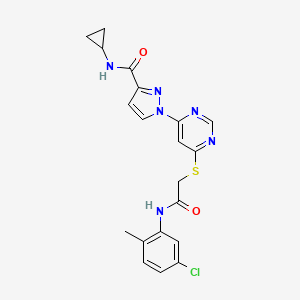
![Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2672468.png)
